N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

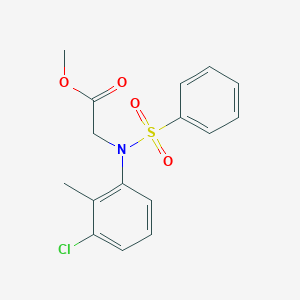

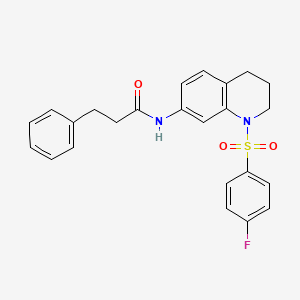

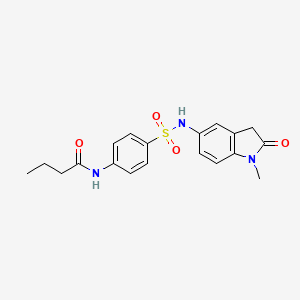

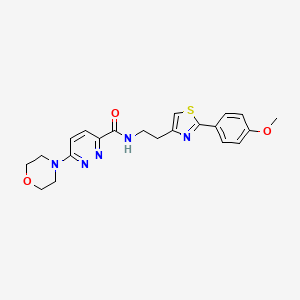

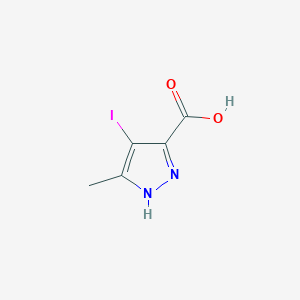

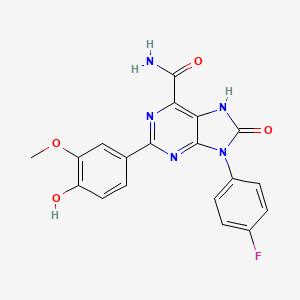

The compound “N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenylpropanamide” is a complex organic molecule. It contains a tetrahydroquinoline group, a sulfonyl group attached to a fluorophenyl group, and a phenylpropanamide group .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfonyl and amide groups, which are common functional groups in organic chemistry. Sulfonyl groups, for instance, have been involved in various chemical reactions, including direct fluorosulfonylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Properties such as solubility, melting point, boiling point, and reactivity could be predicted based on the functional groups present in the molecule .Scientific Research Applications

Organic Synthesis

This compound can serve as a precursor in the synthesis of complex organic molecules. Its sulfonyl fluoride group is particularly reactive, making it a valuable building block in the construction of various organic structures. The presence of the fluorine atom adds to the molecule’s stability and reactivity, allowing for selective reactions in multi-step synthetic processes .

Drug Discovery

The structural complexity and functional diversity of this compound make it a candidate for drug discovery programs. Its ability to interact with various biological targets can be harnessed to develop new medications, especially in the realm of neuroactive drugs, due to the presence of the tetrahydroquinoline moiety, which is often found in compounds with central nervous system activity .

Chemical Biology

In chemical biology, this compound could be used as a chemical probe to study biological systems. The sulfonyl group can act as a mimic for phosphate groups, thereby interfering with or modulating the activity of enzymes that process phosphates, such as kinases .

Materials Science

The compound’s robust structure, imparted by the sulfonyl and phenyl groups, makes it suitable for the development of new materials. It could be used in the creation of polymers with specific properties, such as increased resistance to degradation or improved thermal stability .

Photocatalysis

The compound’s potential in photocatalytic applications lies in its ability to participate in light-mediated chemical reactions. It could be used to generate reactive intermediates that can further react to form valuable chemical products, particularly in the synthesis of aromatic keto sulfonyl fluorides .

Click Chemistry

Sulfonyl fluorides, such as the one present in this compound, are known for their utility in click chemistry applications. They can rapidly and selectively form covalent bonds with other molecules under mild conditions, which is useful for bioconjugation and the development of diagnostic tools .

Catalysis

The compound could act as a ligand for metal catalysts, influencing the reactivity and selectivity of metal-catalyzed reactions. This is particularly relevant in asymmetric synthesis, where the chirality of the tetrahydroquinoline moiety could induce enantioselectivity .

Environmental Chemistry

In environmental chemistry, this compound could be investigated for its ability to bind to pollutants or to act as a sensor for the detection of harmful substances. Its strong affinity for certain metals and organic contaminants could be exploited in remediation efforts .

Future Directions

properties

IUPAC Name |

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23FN2O3S/c25-20-10-13-22(14-11-20)31(29,30)27-16-4-7-19-9-12-21(17-23(19)27)26-24(28)15-8-18-5-2-1-3-6-18/h1-3,5-6,9-14,17H,4,7-8,15-16H2,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWCNSIFMADGHDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NC(=O)CCC3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenylpropanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-phenyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone]](/img/structure/B2973488.png)

![Tert-butyl 6-[(but-2-ynoylamino)methyl]-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2973491.png)

![2-Chloro-N-[(3-fluorophenyl)-pyridin-2-ylmethyl]propanamide](/img/structure/B2973499.png)

![2-[3-(4-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2973500.png)

![N-{[4-(furan-2-amido)phenyl]methyl}-1H-imidazole-1-carboxamide](/img/structure/B2973502.png)

![(Z)-2-(5-bromo-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2973504.png)

![N-[[5-benzylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2973506.png)